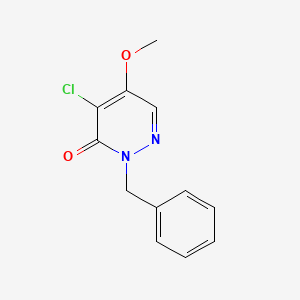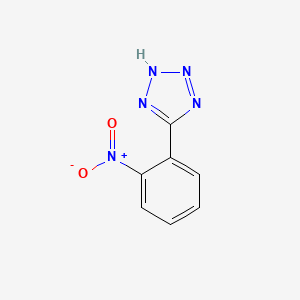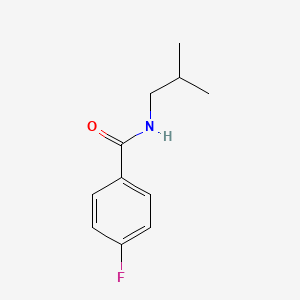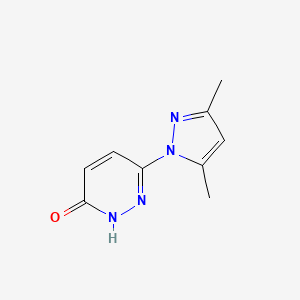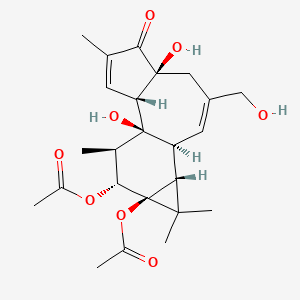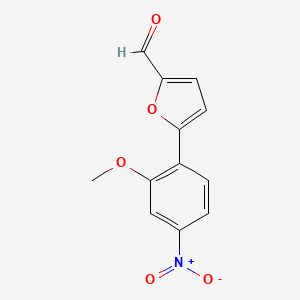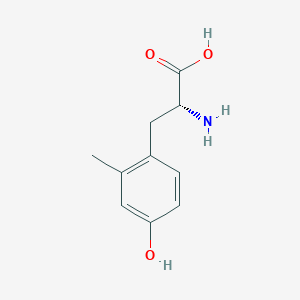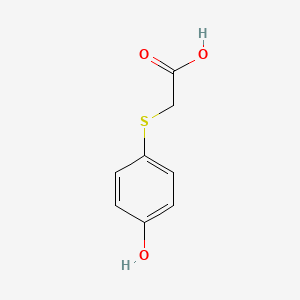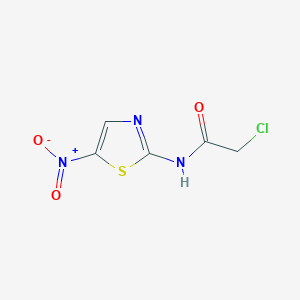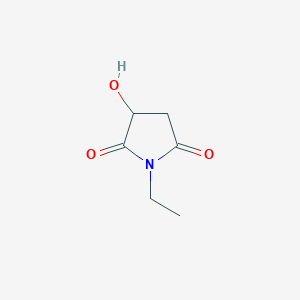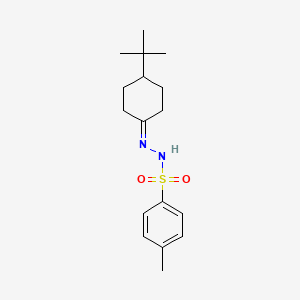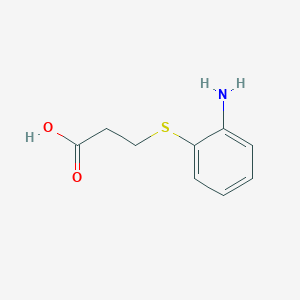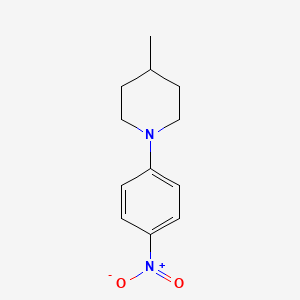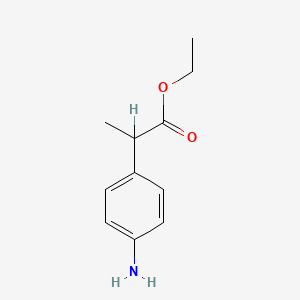
ethyl 2-(4-aminophenyl)propanoate
概要
説明
ethyl 2-(4-aminophenyl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of propionic acid and contains an ethyl ester group attached to a 4-aminophenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
ethyl 2-(4-aminophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reduction of 2-(4-nitrophenyl)propionic acid using ethanol as a solvent. The reaction typically requires a reducing agent such as hydrazine hydrate and a catalyst like ferric trichloride hexahydrate .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(4-aminophenyl)propionate often involves large-scale reduction reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
ethyl 2-(4-aminophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
ethyl 2-(4-aminophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of ethyl 2-(4-aminophenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical processes and pathways .
類似化合物との比較
ethyl 2-(4-aminophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-(4-nitrophenyl)propionate: Differing by the presence of a nitro group instead of an amino group.
Ethyl 2-(4-methoxyphenyl)propionate: Differing by the presence of a methoxy group.
Ethyl 2-(4-chlorophenyl)propionate: Differing by the presence of a chloro group.
These compounds share similar structural frameworks but exhibit different chemical properties and reactivities due to the varying functional groups .
特性
CAS番号 |
32868-25-0 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 2-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3 |
InChIキー |
MWBVNWYNXULIDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)N |
正規SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)N |
| 32868-25-0 | |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
